molecular formula C11H14FN B13257699 N-(1-cyclopropylethyl)-3-fluoroaniline

N-(1-cyclopropylethyl)-3-fluoroaniline

Cat. No.: B13257699
M. Wt: 179.23 g/mol
InChI Key: ZTUYKCVGFLQVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropylethyl)-3-fluoroaniline is an organic compound that features a cyclopropyl group attached to an ethyl chain, which is further connected to a 3-fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with a cyclopropyl ethyl halide under basic conditions. A common method includes:

    Starting Materials: 3-fluoroaniline and 1-cyclopropylethyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is stirred and heated, allowing the nucleophilic substitution reaction to occur, forming this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-3-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding aniline derivatives with oxidized side chains.

    Reduction: Formation of cyclopropylethyl aniline.

    Substitution: Formation of substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyclopropylethyl)-3-fluoroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-3-fluoroaniline involves its interaction with specific molecular targets, potentially including enzymes or receptors. The cyclopropyl group may confer unique binding properties, enhancing the compound’s efficacy in biological systems. The fluoro group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide
  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide

Uniqueness

N-(1-cyclopropylethyl)-3-fluoroaniline is unique due to the presence of both a cyclopropyl group and a fluoroaniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these characteristics are desired.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-3-fluoroaniline

InChI

InChI=1S/C11H14FN/c1-8(9-5-6-9)13-11-4-2-3-10(12)7-11/h2-4,7-9,13H,5-6H2,1H3

InChI Key

ZTUYKCVGFLQVFR-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.